5-(3(R)-(((2(S)-trans-Methyl-1,1-dioxotetrahydro-3(R)-thienyloxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
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Overview
Description
The compound “5-(3®-(((2(S)-trans-Methyl-1,1-dioxotetrahydro-3®-thienyloxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide” is a complex organic molecule that features multiple functional groups, including thienyl, phenylthio, hydroxy, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:
Formation of the thienyloxycarbonyl intermediate: This step involves the reaction of a thienyl derivative with a carbonyl compound under basic conditions.
Introduction of the phenylthio group: This can be achieved through a nucleophilic substitution reaction using a phenylthiol reagent.
Formation of the hydroxybutyl chain: This step may involve the use of a hydroxyalkylation reaction.
Coupling with the octahydrothieno(3,2-c)pyridine ring: This step requires a coupling reagent such as a carbodiimide to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thienyl and phenylthio groups.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thienyl and phenylthio groups could play a role in binding to the active site of enzymes or receptors, while the hydroxy and carboxamide groups could be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(3®-(((2(S)-trans-Methyl-1,1-dioxotetrahydro-3®-thienyloxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide: Similar in structure but may have different substituents on the thienyl or phenylthio groups.
Other thienyl derivatives: Compounds with similar thienyl groups but different functional groups.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which can confer specific reactivity and biological activity. The presence of both thienyl and phenylthio groups, along with the hydroxy and carboxamide functionalities, makes it a versatile molecule for various applications.
Properties
CAS No. |
169273-54-5 |
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Molecular Formula |
C28H43N3O6S3 |
Molecular Weight |
613.9 g/mol |
IUPAC Name |
[(2S,3R)-2-methyl-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C28H43N3O6S3/c1-18-24(11-13-40(18,35)36)37-27(34)29-21(17-39-20-8-6-5-7-9-20)23(32)16-31-15-19-10-12-38-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19+,21-,22-,23+,24+,25-/m0/s1 |
InChI Key |
SSAWLODCPROYGG-PFDRMGOISA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCS1(=O)=O)OC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC1C(CCS1(=O)=O)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
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